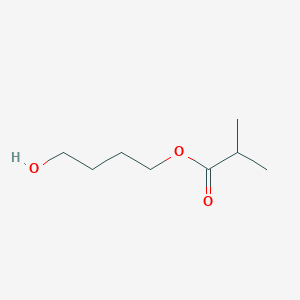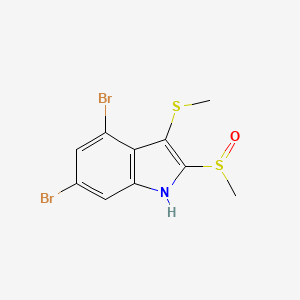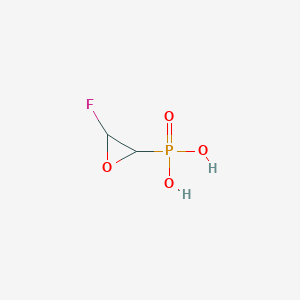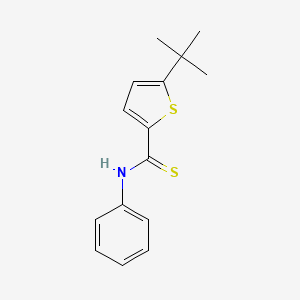
Benzenamine, 4-methoxy-N-(phenylethenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methoxy-N-(phenylethenylidene)-: is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.2591 g/mol . It is also known by several other names, including p-Anisidine, N-benzylidene- and Benzylidene-p-methoxyaniline . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a phenylethenylidene group attached to the nitrogen atom of the benzenamine structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-(phenylethenylidene)- typically involves the condensation reaction between p-anisidine and benzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, 4-methoxy-N-(phenylethenylidene)- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-methoxy-N-(phenylethenylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways . The presence of the methoxy and phenylethenylidene groups contributes to its binding affinity and specificity towards the targets .
Comparación Con Compuestos Similares
- Benzenamine, 4-methoxy-N-methyl- .
- Benzenemethanamine, 4-methoxy- .
- Benzenamine, 4-methoxy-N,N-dimethyl- .
Comparison:
- Benzenamine, 4-methoxy-N-(phenylethenylidene)- is unique due to the presence of the phenylethenylidene group, which imparts distinct chemical and biological properties .
- Benzenamine, 4-methoxy-N-methyl- and Benzenemethanamine, 4-methoxy- have different substituents on the nitrogen atom, leading to variations in their reactivity and applications .
- Benzenamine, 4-methoxy-N,N-dimethyl- has two methyl groups attached to the nitrogen atom, which affects its steric and electronic properties .
Propiedades
Número CAS |
113742-55-5 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
InChI |
InChI=1S/C15H13NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
HKWOIODKXHMEJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)


![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)

![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)


![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

